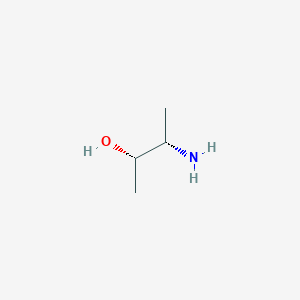
(2S,3S)-3-Aminobutan-2-OL
Overview
Description
(2S,3S)-3-Aminobutan-2-OL, also known as L-threonine, is a non-essential amino acid that is produced naturally in the human body. It is an important building block for proteins and is involved in many biochemical processes in the body. In recent years, there has been growing interest in the synthesis and application of this compound in scientific research.
Mechanism of Action
(2S,3S)-3-Aminobutan-2-OL works by interacting with various receptors and enzymes in the body. It is involved in the synthesis of neurotransmitters, such as serotonin and dopamine, which play a key role in regulating mood, behavior, and other physiological processes. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects in the body. It is involved in the regulation of protein synthesis and can help maintain muscle mass and function. Additionally, this compound has been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases such as heart disease and cancer.
Advantages and Limitations for Lab Experiments
One advantage of using (2S,3S)-3-Aminobutan-2-OL in lab experiments is its versatility. It can be used in a wide range of applications, from peptide synthesis to the production of pharmaceuticals and industrial products. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities.
However, there are also some limitations to using this compound in lab experiments. It can be expensive to produce and may not be suitable for all applications. Additionally, this compound may have variable purity levels, which can affect the accuracy of experimental results.
Future Directions
There are many potential future directions for research involving (2S,3S)-3-Aminobutan-2-OL. One area of interest is its potential use in the treatment of neurological disorders. Studies have shown that this compound may have neuroprotective properties and could help prevent or slow the progression of diseases such as Alzheimer's and Parkinson's.
Another area of interest is the use of this compound in the production of industrial products. Researchers are exploring ways to use this compound as a building block for the production of biodegradable plastics and other sustainable materials.
In conclusion, this compound is a versatile and important amino acid that has many potential applications in scientific research. Its unique properties make it a valuable tool for studying a wide range of biochemical and physiological processes, and researchers are continuing to explore new ways to use this compound in the future.
Scientific Research Applications
(2S,3S)-3-Aminobutan-2-OL has a wide range of applications in scientific research. It is commonly used as a building block for peptide synthesis and can be used in the production of pharmaceuticals, food additives, and other industrial products. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2S,3S)-3-aminobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBXLFSBWTDE-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


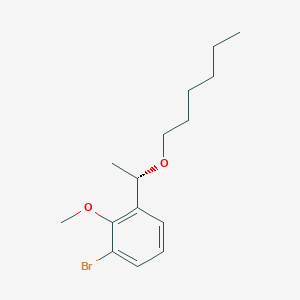
![4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide](/img/structure/B3213035.png)
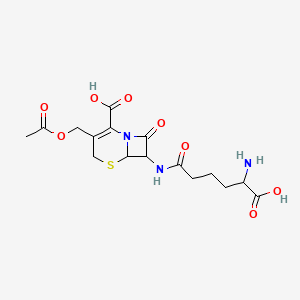
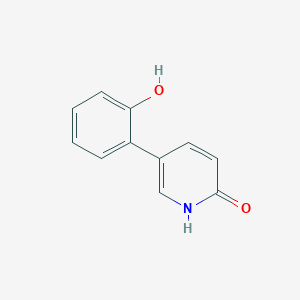

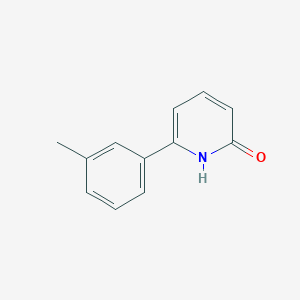
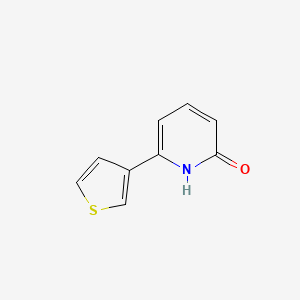

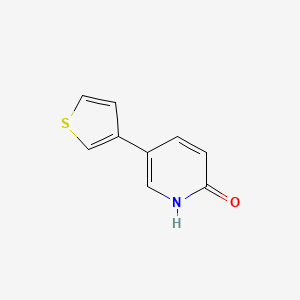
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B3213110.png)
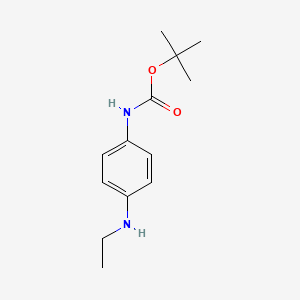
![2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3213116.png)
